molecular formula C7H10N4O B13303024 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B13303024
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: MLWSOZYPSKOZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by subsequent functional group modifications to introduce the amino and carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The pyrazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The pyrazole ring may also interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    1-(Prop-2-en-1-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group, potentially altering its chemical properties and applications.

Uniqueness: 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and prop-2-en-1-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H10N4O

Molekulargewicht

166.18 g/mol

IUPAC-Name

4-amino-1-prop-2-enylpyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h2,4H,1,3,8H2,(H2,9,12)

InChI-Schlüssel

MLWSOZYPSKOZAP-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C=C(C(=N1)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.